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Introduction
Aminoacylase is an enzyme of significant industrial importance, primarily utilized in the optical

resolution of racemic mixtures of N-acyl-D,L-amino acids to produce enantiomerically pure L-

amino acids. These L-amino acids are essential building blocks for the synthesis of various

pharmaceuticals, agrochemicals, and food additives. In its soluble form, the use of

aminoacylase in large-scale industrial processes is often economically unfeasible due to

challenges in enzyme recovery and reuse. Immobilization of the enzyme onto a solid support

provides a robust solution to these challenges, enhancing enzyme stability, simplifying product

purification, and enabling continuous operation and catalyst recycling.[1][2]

This document provides a detailed overview of four key immobilization techniques for

aminoacylase: adsorption, covalent bonding, entrapment, and cross-linking. It includes

detailed experimental protocols, comparative data on the performance of each method, and

visual workflows to guide researchers and professionals in selecting and implementing the

most suitable immobilization strategy for their specific application.
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The choice of an appropriate immobilization technique is critical and depends on various

factors, including the nature of the enzyme, the support material, and the specific process

requirements.[2] Each method presents a unique set of advantages and disadvantages in

terms of enzyme activity, stability, and cost-effectiveness.

Adsorption
Adsorption is a simple and widely used method that relies on the physical binding of the

enzyme to the surface of a carrier through weak forces such as van der Waals interactions,

hydrogen bonds, and ionic interactions.[3] A prominent industrial example is the Tanabe

Process, which has utilized aminoacylase from Aspergillus oryzae adsorbed on DEAE-

Sephadex for the production of L-amino acids since the 1960s.[1]

Advantages: Simple, mild conditions that often preserve enzyme activity, and the possibility

of carrier regeneration.

Disadvantages: Potential for enzyme leakage from the support due to weak binding forces,

which can be influenced by changes in pH, temperature, or substrate concentration.

Covalent Bonding
Covalent bonding involves the formation of stable, covalent linkages between the enzyme and

the support material. This method typically results in a very stable immobilized enzyme with

minimal leakage. Glyoxyl agarose is a popular support for this method, as it can form multiple

covalent bonds with the amino groups on the enzyme's surface, leading to significant

stabilization.

Advantages: Strong enzyme-support interaction prevents leaching, leading to high

operational stability. The multipoint attachment can significantly enhance the thermal and

chemical stability of the enzyme.

Disadvantages: The chemical modification involved can sometimes lead to a partial loss of

enzyme activity if the active site is altered. The process is generally more complex and costly

than adsorption.
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Entrapment involves physically confining the enzyme within the porous network of a polymer

matrix, such as calcium alginate beads. The pore size of the matrix is controlled to allow the

diffusion of substrate and product molecules while retaining the larger enzyme molecules.

Advantages: A generally mild immobilization method that is less likely to cause significant

changes to the enzyme's conformation. It offers good protection to the enzyme from the bulk

environment.

Disadvantages: Mass transfer limitations can be a significant issue, potentially reducing the

overall reaction rate. Enzyme leakage can also occur if the pore size of the matrix is not well-

controlled.

Cross-Linking
Cross-linking involves the formation of intermolecular covalent bonds between enzyme

molecules using a bifunctional reagent, most commonly glutaraldehyde. This technique can be

used to create carrier-free immobilized enzymes in the form of cross-linked enzyme aggregates

(CLEAs).

Advantages: Produces highly concentrated enzyme preparations without the dilution effect of

a carrier. CLEAs often exhibit high stability against heat, organic solvents, and

autoproteolysis.

Disadvantages: The cross-linking process can sometimes lead to a significant loss of

enzyme activity due to chemical modification or diffusional limitations within the aggregate.

The optimization of the aggregation and cross-linking steps is crucial for success.

Data Presentation
The following tables summarize key quantitative data for the different aminoacylase
immobilization techniques, allowing for a direct comparison of their performance.

Table 1: Comparison of Immobilization Efficiency and Activity Recovery
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Immobilizati
on
Technique

Support/Me
thod

Aminoacyla
se Source

Immobilizati
on Yield (%)

Activity
Recovery
(%)

Reference

Adsorption
DEAE-

Sephadex

Aspergillus

oryzae

High (not

specified)

High (not

specified)

Covalent

Bonding

Glyoxyl-

Agarose

Thermococcu

s litoralis

~80 mg

protein/g

support

~80

Entrapment

Poly-L-lysine-

stabilized Ca-

alginate

beads

Aminoacylas

e I

High (not

specified)
High

Cross-Linking

(CLEA)

Co-

aggregation

with PEI

Aspergillus

melleus
81.2 74.9

Cross-Linking

(CLEA)

with BSA as

additive

Aspergillus

melleus
Not specified 82

Cross-Linking

(CLEA)
without BSA

Aspergillus

melleus
Not specified 24

Table 2: Comparison of Stability and Reusability
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Immobilization
Technique

Support/Metho
d

Thermal
Stability

Operational
Stability /
Reusability

Reference

Adsorption DEAE-Sephadex

Fungal acylase is

more stable than

kidney enzyme.

Used in

continuous

industrial

reactors for

extended

periods.

Covalent

Bonding
Glyoxyl-Agarose

Stabilized 106-

fold in aqueous

conditions at

90°C.

No loss of

activity after 5

days in a

continuous

reactor at 60°C;

32% activity

remaining after

40 days.

Entrapment

Poly-L-lysine-

stabilized Ca-

alginate beads

Optimum

temperature of

55°C.

~5% activity loss

after 10 batch

cycles; no

significant

activity loss after

600 hours of

continuous

operation.

Cross-Linking

(CLEA)

Co-aggregation

with PEI

Significantly

improved

compared to free

enzyme.

Retained >92%

of initial activity

after 5

consecutive

batches.

Cross-Linking

(CLEA)

with BSA as

additive

Maintained 52%

residual activity

after 24h at

47°C.

Showed 82.4%

residual activity

after 10 cycles.
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Experimental Protocols
This section provides detailed, step-by-step protocols for the four major aminoacylase
immobilization techniques.

Protocol 1: Immobilization of Aminoacylase by
Adsorption on DEAE-Sephadex
This protocol is based on the principles of the widely used industrial method for aminoacylase
immobilization.

Materials:

Aminoacylase from Aspergillus oryzae

DEAE-Sephadex A-25

Binding buffer (e.g., 0.05 M phosphate buffer, pH 7.0)

Elution buffer (e.g., binding buffer with 1 M NaCl)

Substrate solution (e.g., N-acetyl-DL-methionine)

Chromatography column

Procedure:

Support Preparation: Swell the required amount of DEAE-Sephadex A-25 in the binding

buffer for at least 24 hours at room temperature.

Column Packing: Pack a chromatography column with the swollen DEAE-Sephadex and

equilibrate the column by washing with several column volumes of the binding buffer until the

pH of the effluent matches the buffer pH.

Enzyme Loading: Dissolve the aminoacylase in the binding buffer to a desired

concentration.
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Immobilization: Load the aminoacylase solution onto the equilibrated DEAE-Sephadex

column at a low flow rate to allow for efficient adsorption.

Washing: Wash the column with the binding buffer to remove any unbound enzyme. The

washing is complete when no protein is detected in the effluent.

Activity Assay: The immobilized aminoacylase is now ready for use. The activity can be

determined by passing a substrate solution through the column and measuring the product

formation in the effluent.

Swell DEAE-Sephadex in Binding Buffer

Pack and Equilibrate Column

Load Enzyme Solution onto Column

Dissolve Aminoacylase in Binding Buffer

Wash Column to Remove Unbound Enzyme

Immobilized Aminoacylase Ready for Use

Click to download full resolution via product page

Adsorption Immobilization Workflow

Protocol 2: Covalent Immobilization of Aminoacylase on
Glyoxyl-Agarose
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This protocol describes the multipoint covalent attachment of aminoacylase to glyoxyl-

activated agarose, a method known for significantly enhancing enzyme stability.

Materials:

Aminoacylase

Glyoxyl-activated agarose beads (e.g., 6% agarose)

Immobilization buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 10.0)

Reducing solution (e.g., 1 mg/mL sodium borohydride in water)

Washing buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

Enzyme Solution Preparation: Prepare a solution of aminoacylase in the immobilization

buffer. The concentration will depend on the specific activity of the enzyme and the capacity

of the support.

Immobilization Reaction: Add the glyoxyl-activated agarose beads to the enzyme solution.

The reaction is typically carried out at a controlled temperature (e.g., 25°C) with gentle

stirring for a specific duration (e.g., 3-24 hours) to allow for multipoint covalent attachment.

Reduction Step: After the immobilization period, add the freshly prepared sodium

borohydride solution to the mixture and continue to stir gently for 30 minutes. This step

reduces the Schiff bases formed between the enzyme and the support to stable secondary

amine bonds.

Washing: Filter the immobilized enzyme and wash it thoroughly with the washing buffer to

remove any unreacted enzyme and reagents.

Storage: Store the immobilized aminoacylase in the washing buffer at 4°C.
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Prepare Aminoacylase Solution in Alkaline Buffer

Add Glyoxyl-Activated Agarose

Incubate with Gentle Stirring (e.g., 25°C)

Add Sodium Borohydride for Reduction

Filter and Wash Immobilized Enzyme

Store at 4°C

Click to download full resolution via product page

Covalent Bonding Workflow

Protocol 3: Entrapment of Aminoacylase in Calcium
Alginate Beads
This protocol outlines a common and relatively mild method for immobilizing aminoacylase by

entrapping it within calcium alginate beads.

Materials:

Aminoacylase

Sodium alginate
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Calcium chloride (CaCl₂)

Distilled water

Syringe with a needle

Procedure:

Enzyme-Alginate Mixture: Prepare a sodium alginate solution (e.g., 3% w/v) in distilled water.

Once fully dissolved, add the aminoacylase to the solution and mix gently to ensure a

homogeneous distribution.

Bead Formation: Draw the enzyme-alginate mixture into a syringe. Extrude the solution

dropwise into a gently stirring calcium chloride solution (e.g., 0.2 M). The droplets will

instantly form gel beads upon contact with the calcium ions.

Curing: Allow the beads to cure in the calcium chloride solution for a period of time (e.g., 20-

30 minutes) to ensure complete gelation and hardening.

Washing: Collect the beads by filtration and wash them thoroughly with distilled water to

remove excess calcium chloride and any surface-adhered enzyme.

Storage: Store the immobilized aminoacylase beads in a suitable buffer at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1246476?utm_src=pdf-body
https://www.benchchem.com/product/b1246476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Sodium Alginate Solution

Mix Aminoacylase with Alginate Solution

Extrude Mixture into CaCl2 Solution

Allow Beads to Cure

Filter and Wash Beads

Store Immobilized Enzyme Beads at 4°C

Click to download full resolution via product page

Entrapment Workflow

Protocol 4: Preparation of Aminoacylase Cross-Linked
Enzyme Aggregates (CLEAs)
This protocol describes the creation of carrier-free immobilized aminoacylase through

aggregation followed by cross-linking.

Materials:

Aminoacylase
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Precipitant (e.g., saturated ammonium sulfate solution or a water-miscible organic solvent

like acetone)

Cross-linking agent (e.g., 25% glutaraldehyde solution)

Phosphate buffer (e.g., 0.1 M, pH 7.0)

(Optional) Co-aggregant such as polyethyleneimine (PEI) or bovine serum albumin (BSA)

Procedure:

Enzyme Solution: Prepare a solution of aminoacylase in phosphate buffer.

Aggregation: Cool the enzyme solution to 4°C. Slowly add the precipitant with gentle stirring

until the desired concentration is reached to induce the formation of enzyme aggregates. The

optimal precipitant concentration needs to be determined experimentally. If using a co-

aggregant, it should be added to the enzyme solution before the precipitant.

Cross-Linking: Once the aggregates have formed, slowly add the glutaraldehyde solution to

the suspension while continuing to stir. The final concentration of glutaraldehyde and the

cross-linking time (e.g., 3-6 hours) are critical parameters that need to be optimized for each

enzyme.

Recovery: Collect the CLEAs by centrifugation.

Washing: Wash the CLEA pellet multiple times with phosphate buffer to remove any residual

precipitant and unreacted glutaraldehyde.

Storage: Resuspend the CLEAs in a suitable buffer and store at 4°C.
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Prepare Aminoacylase Solution

Add Precipitant to Form Aggregates

Add Glutaraldehyde for Cross-Linking

Incubate with Stirring

Centrifuge to Collect CLEAs

Wash CLEA Pellet

Resuspend and Store at 4°C

Click to download full resolution via product page

Cross-Linking (CLEA) Workflow

Conclusion
The immobilization of aminoacylase is a key enabling technology for its efficient and

economical use in industrial applications. This document has provided a comprehensive

overview of four major immobilization techniques: adsorption, covalent bonding, entrapment,

and cross-linking. The choice of the optimal method will depend on a careful consideration of
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the specific requirements of the application, including the desired enzyme activity, stability,

reusability, and overall process economics. The detailed protocols and comparative data

presented herein serve as a valuable resource for researchers and professionals in the field to

guide their selection and implementation of the most suitable immobilization strategy for the

production of high-value L-amino acids.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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